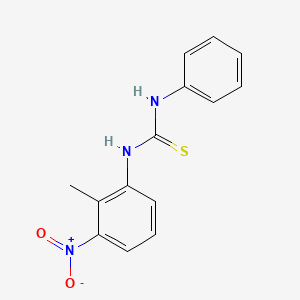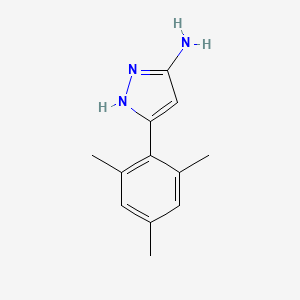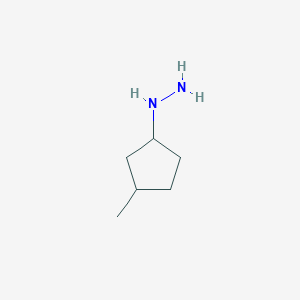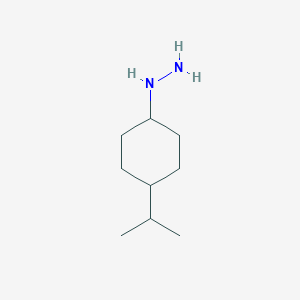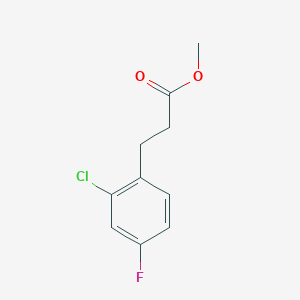
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: The major products are 3-(2-Chloro-4-fluoro-phenyl)-propionic acid and methanol.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluoro-phenylacetic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Chloro-4-fluorophenol
Uniqueness
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
methyl 3-(2-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10ClFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5H2,1H3 |
InChIキー |
CLQYEXIRXJOSFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(C=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
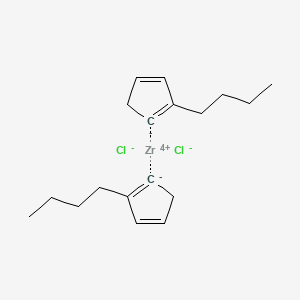
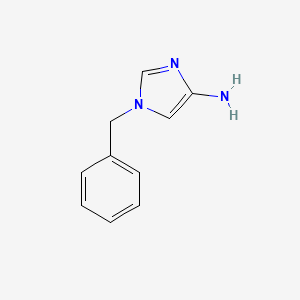
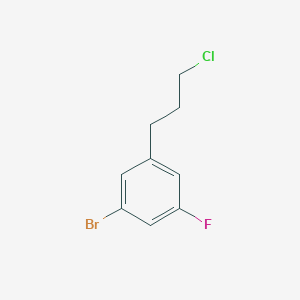
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12446171.png)
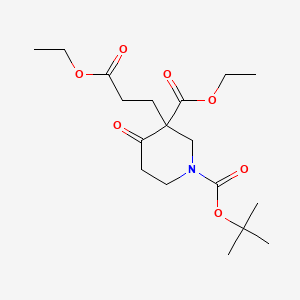
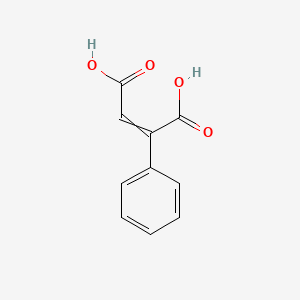
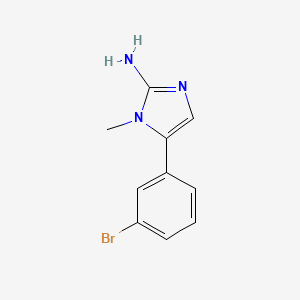
![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)
